molecular formula C10H12N5Na2O7P B15139339 Adenosine 5'-monophosphate (disodium)

Adenosine 5'-monophosphate (disodium)

Cat. No.: B15139339
M. Wt: 391.19 g/mol
InChI Key: QGXLVXZRPRRCRP-QONMVAKYSA-L
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Description

Adenosine 5’-monophosphate (disodium) is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is widely present in nature and is involved in cellular energy transfer and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate (disodium) can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.

Industrial Production Methods: Industrial production of adenosine 5’-monophosphate (disodium) typically involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-monophosphate (disodium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adenosine 5’-diphosphate and adenosine 5’-triphosphate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products:

  • Adenosine 5’-diphosphate (disodium)
  • Adenosine 5’-triphosphate (disodium)

Scientific Research Applications

Adenosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5’-monophosphate (disodium) exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). This enzyme plays a key role in cellular energy homeostasis. The compound binds to AMPK, leading to its activation and subsequent regulation of metabolic pathways . Additionally, it serves as a substrate for various enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .

Comparison with Similar Compounds

  • Adenosine 5’-diphosphate (disodium)
  • Adenosine 5’-triphosphate (disodium)
  • Inosine monophosphate (disodium)

Comparison: Adenosine 5’-monophosphate (disodium) is unique in its role as a monophosphate nucleotide. Unlike adenosine 5’-diphosphate and adenosine 5’-triphosphate, it does not have high-energy phosphoanhydride bonds. This makes it less involved in direct energy transfer but crucial in signal transduction and as a precursor for other nucleotides . Inosine monophosphate, on the other hand, is involved in purine metabolism and serves as a precursor for adenosine monophosphate .

Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1

InChI Key

QGXLVXZRPRRCRP-QONMVAKYSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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